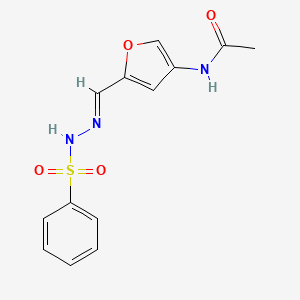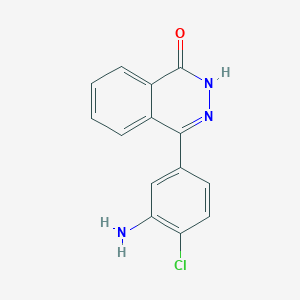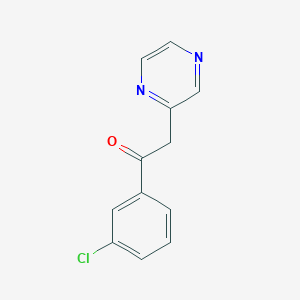
2,5-Dimethyl-3-(propylsulfanyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-(propylthio)furan: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-(propylthio)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst and proceeds through the formation of an enol intermediate, followed by cyclization and dehydration to yield the furan ring.
Industrial Production Methods: Industrial production of 2,5-Dimethyl-3-(propylthio)furan may involve the use of advanced catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize substituted furans under mild conditions . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-3-(propylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
2,5-Dimethyl-3-(propylthio)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 2,5-Dimethyl-3-(propylthio)furan exerts its effects involves interactions with various molecular targets. The compound can undergo Diels-Alder reactions, forming adducts with dienophiles . These reactions are facilitated by the electron-rich nature of the furan ring, which allows it to participate in cycloaddition reactions. The resulting adducts can further undergo transformations, leading to the formation of biologically active compounds.
Comparaison Avec Des Composés Similaires
2,5-Dimethylfuran: A simpler derivative without the propylthio group, known for its potential as a biofuel.
2,5-Dimethyl-3-(methylthio)furan: Similar structure but with a methylthio group instead of propylthio.
2,5-Dimethyl-3-(ethylthio)furan: Contains an ethylthio group, offering different reactivity and properties.
Uniqueness: 2,5-Dimethyl-3-(propylthio)furan is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
55764-24-4 |
|---|---|
Formule moléculaire |
C9H14OS |
Poids moléculaire |
170.27 g/mol |
Nom IUPAC |
2,5-dimethyl-3-propylsulfanylfuran |
InChI |
InChI=1S/C9H14OS/c1-4-5-11-9-6-7(2)10-8(9)3/h6H,4-5H2,1-3H3 |
Clé InChI |
STLYDBUTGHWWHC-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(OC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)


![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
